Rink Amide MBHA resin

CAS No.: 351002-83-0

Cat. No.: VC13372922

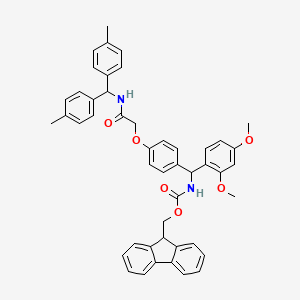

Molecular Formula: C47H44N2O6

Molecular Weight: 732.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 351002-83-0 |

|---|---|

| Molecular Formula | C47H44N2O6 |

| Molecular Weight | 732.9 g/mol |

| IUPAC Name | 9H-fluoren-9-ylmethyl N-[[4-[2-[bis(4-methylphenyl)methylamino]-2-oxoethoxy]phenyl]-(2,4-dimethoxyphenyl)methyl]carbamate |

| Standard InChI | InChI=1S/C47H44N2O6/c1-30-13-17-32(18-14-30)45(33-19-15-31(2)16-20-33)48-44(50)29-54-35-23-21-34(22-24-35)46(41-26-25-36(52-3)27-43(41)53-4)49-47(51)55-28-42-39-11-7-5-9-37(39)38-10-6-8-12-40(38)42/h5-27,42,45-46H,28-29H2,1-4H3,(H,48,50)(H,49,51) |

| Standard InChI Key | JDDWRLPTKIOUOF-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C(C4=C(C=C(C=C4)OC)OC)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

| Canonical SMILES | CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)NC(=O)COC3=CC=C(C=C3)C(C4=C(C=C(C=C4)OC)OC)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Rink Amide MBHA Resin is a crosslinked polystyrene-based matrix functionalized with a modified Rink amide linker. Its molecular formula is , with a molecular weight of 732.86206 g/mol . The resin appears as pale white to yellow beads, typically 20–30 μm in diameter, with a monodispersed particle distribution achieved through controlled polymerization .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 431041-83-7 | |

| Molecular Formula | ||

| Appearance | Pale white to yellow beads | |

| Particle Size | 20–30 μm | |

| Density | 1.2–1.3 g/cm³ (swollen) |

Linker Architecture

The resin’s distinguishing feature is its benzhydrylamine (BHA) linker attached to a 4-methylbenzhydrylamine (MBHA) backbone via an electron-withdrawing acetamido spacer . This configuration enhances acid lability compared to traditional MBHA resins, allowing cleavage with 1–5% trifluoroacetic acid (TFA) rather than anhydrous hydrogen fluoride . The Fmoc-protected amine terminus ensures orthogonality during SPPS, enabling sequential deprotection with piperidine.

Synthesis and Manufacturing

Seed Polymerization Method

A patented preparation method (CN104292394A) involves swelling polystyrene seed microspheres (25 μm) with a monomer mixture containing Fmoc-amide, styrene, and divinylbenzene . Benzoyl peroxide initiates radical polymerization in an aqueous phase stabilized by polyvinyl alcohol (10 g/L) and sodium lauryl sulfate (2.5 g/L) . This “seed method” yields uniform, monodispersed microspheres with a controlled loading capacity of 0.4–0.7 mmol/g .

Table 2: Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Initiator | Benzoyl peroxide (1% w/w) | |

| Stabilizer | Polyvinyl alcohol | |

| Emulsifier | Sodium lauryl sulfate | |

| Reaction Temperature | 66–82°C | |

| Swelling Time | 15–30 hours |

Functionalization Steps

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Rink Amide MBHA Resin is the preferred support for Fmoc-based SPPS of C-terminal peptide amides. Its acid-labile linker permits cleavage under mild conditions (95% TFA, 2–4 hours), preserving acid-sensitive amino acid side chains . Comparative studies show a 15–20% yield improvement over traditional MBHA resins due to reduced side reactions .

Biomedical Innovations

Recent studies highlight its role in synthesizing carbon monoxide-releasing hydrogel patches for anti-inflammatory and cytoprotective therapies . The resin’s high loading capacity (0.6 mmol/g) ensures efficient incorporation of bioactive peptides into hydrogel matrices .

| Parameter | Value | Source |

|---|---|---|

| GHS Symbol | Warning (GHS07) | |

| WGK Rating | 3 (water hazard) | |

| Storage Conditions | 2–8°C, desiccated |

Comparative Analysis with Related Resins

Rink Amide vs. Rink Amide MBHA

While both resins employ Fmoc chemistry, Rink Amide MBHA’s acetamido spacer reduces acid lability, requiring 1% TFA for cleavage versus 5% for standard Rink Amide . This minimizes side-chain modifications during peptide release.

MBHA Resin Limitations

Traditional MBHA resins lack the Rink linker, necessitating harsh cleavage conditions (anhydrous HF) that degrade sensitive peptides .

Recent Developments and Future Directions

The resin’s adaptation for hydrogel-based drug delivery systems represents a paradigm shift in peptide therapeutics . Ongoing research focuses on optimizing linker stability for prolonged drug release and exploring hybrid resins for combinatorial chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume